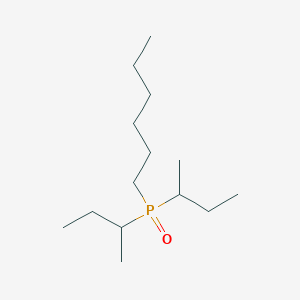

Disec-butyl-n-hexyl-phosphine oxide

Description

No information about this compound is present in the provided evidence. Typically, phosphine oxides (R₃P=O) are organophosphorus compounds with applications as ligands in catalysis, extractants in nuclear fuel processing, or flame retardants. However, without specific data, a detailed introduction cannot be synthesized from the given sources.

Properties

CAS No. |

52911-10-1 |

|---|---|

Molecular Formula |

C14H31OP |

Molecular Weight |

246.37 g/mol |

IUPAC Name |

1-di(butan-2-yl)phosphorylhexane |

InChI |

InChI=1S/C14H31OP/c1-6-9-10-11-12-16(15,13(4)7-2)14(5)8-3/h13-14H,6-12H2,1-5H3 |

InChI Key |

RSFUTVOECBDVJD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCP(=O)(C(C)CC)C(C)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of tertiary phosphine oxides, including disec-butyl-n-hexyl-phosphine oxide, typically involves the oxidation of tertiary phosphines. One common method is the reaction of the corresponding tertiary phosphine with an oxidizing agent such as hydrogen peroxide or oxygen. The reaction conditions often include mild temperatures and solvents like dichloromethane or ethanol to facilitate the oxidation process .

Industrial Production Methods

Industrial production of tertiary phosphine oxides may involve more scalable and efficient methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the choice of oxidizing agents and solvents can be optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Disec-butyl-n-hexyl-phosphine oxide can undergo various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of phosphonic acids.

Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.

Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different phosphine derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, oxygen, and other peroxides.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like alkyl halides or aryl halides under basic conditions.

Major Products Formed

Oxidation: Phosphonic acids.

Reduction: Tertiary phosphines.

Substitution: Various phosphine derivatives depending on the nucleophile used.

Scientific Research Applications

Disec-butyl-n-hexyl-phosphine oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of disec-butyl-n-hexyl-phosphine oxide involves its interaction with molecular targets through its phosphorus atom. The compound can act as a ligand, coordinating with metal centers in catalytic processes. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence includes two marginally relevant compounds:

(i) Diethyl Phosphite (C.A.S. #762–04–9)

- Synonyms: Diethoxyphosphine oxide, diethyl acid phosphite .

- Applications : Used as a reducing agent, intermediate in pesticide synthesis, or flame retardant.

(ii) N,N-Diethylethanolamine (C.A.S. #100–37–8)

- Structure: 2-(Diethylamino)ethanol, an ethanolamine derivative.

- Synonyms: Diethylaminoethanol, 2-(Diethylamino)ethyl alcohol .

- Applications : Surfactant precursor, corrosion inhibitor, or pharmaceutical intermediate.

Key Differences from Disec-butyl-n-hexyl-phosphine Oxide

Structural Class: this compound is a tertiary phosphine oxide (R₃P=O), while diethyl phosphite is a phosphite ester (P-centered acid ester) and N,N-Diethylethanolamine is an amino alcohol. Phosphine oxides have distinct electronic properties (e.g., strong P=O dipole) compared to phosphites or ethanolamines.

Functional Roles: Phosphine oxides often act as ligands or extractants due to their electron-donating P=O group, whereas phosphite esters are reductants, and ethanolamines are bases or surfactants.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.